2-Chloro-6-(trifluoromethoxy)pyridin-4-amine
Description
Strategic Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research
The pyridine ring, a nitrogen-bearing heterocycle, holds a position of paramount importance in the landscape of medicinal and materials chemistry. nih.govresearchgate.net Considered a "privileged scaffold," this structural motif is consistently found in a vast array of clinically useful agents and FDA-approved drugs. nih.govresearchgate.netrsc.org The versatility of the pyridine core is demonstrated by its presence in over 7,000 molecules of medicinal significance, where it serves as a crucial precursor for both pharmaceuticals and agrochemicals. researchgate.netrsc.org
The strategic importance of pyridine derivatives stems from their diverse biological activities, which include antiviral, anticancer, antimicrobial, and anti-diabetic properties, among others. nih.govrsc.org The nitrogen atom within the pyridyl system is fundamental to this activity; its presence influences the molecule's electronic properties, solubility, and ability to interact with biological targets such as enzymes. researchgate.netrsc.orgrsc.org This inherent reactivity and the capacity for substitution at multiple positions on the ring allow chemists to fine-tune the molecule's properties for specific applications, making the pyridine scaffold a cornerstone of modern drug discovery and development. researchgate.netresearchgate.net
Impact of Halogenation and Fluorination on Pyridine Derivatives for Targeted Applications
The introduction of halogen atoms onto the pyridine scaffold is a powerful strategy for modulating the physicochemical and biological properties of the resulting derivatives. Halogenation, particularly chlorination and fluorination, significantly alters the electronic landscape of the pyridine ring, which in turn affects the molecule's reactivity, metabolic stability, and binding affinity to target proteins. rsc.orgresearchgate.net
Fluorine and fluorine-containing groups, such as trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃), are of particular interest in the design of agrochemicals and pharmaceuticals. nih.govresearchgate.net The high electronegativity of fluorine can lead to profound changes in a molecule's properties, including increased lipophilicity and improved metabolic stability, which are desirable traits for drug candidates. nih.govresearchgate.net The incorporation of these groups can enhance the biological potency of a compound. researchgate.net For instance, reactions that introduce fluorine into heteroarenes are a key step in creating derivatives of medicinally important compounds. researchgate.net
Overview of 2-Chloro-6-(trifluoromethoxy)pyridin-4-amine within Advanced Pyridine Chemistry
Within the specialized field of advanced pyridine chemistry, this compound emerges as a highly functionalized and strategically important building block. This compound features a pyridine core substituted with three distinct functional groups: a chloro group at the 2-position, a trifluoromethoxy group at the 6-position, and an amine group at the 4-position.
| Identifier | Value |
|---|---|
| CAS Number | 1221171-99-8 bldpharm.com |
| Molecular Formula | C₆H₄ClF₃N₂O bldpharm.com |
| Molecular Weight | 212.56 g/mol chemscene.com |
| SMILES | FC(F)(F)OC1=CC(N)=CC(Cl)=N1 bldpharm.com |
The unique arrangement of these substituents makes this compound a versatile intermediate in organic synthesis. The chloro group provides a reactive site for cross-coupling reactions, the amine group can be readily derivatized, and the trifluoromethoxy group imparts beneficial properties associated with fluorination, such as enhanced metabolic stability. This trifecta of functionalities allows for the targeted and efficient construction of complex molecules, particularly in the search for new therapeutic agents. For example, structurally related compounds like 2-Chloro-6-(trifluoromethoxy)pyridine have been utilized in the synthesis of anti-HCV agents, highlighting the potential of this class of compounds in medicinal chemistry. pharmaffiliates.com
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(trifluoromethoxy)pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-1-3(11)2-5(12-4)13-6(8,9)10/h1-2H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCXSEPLQMMLSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1OC(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701258312 | |
| Record name | 2-Chloro-6-(trifluoromethoxy)-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701258312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221171-99-8 | |
| Record name | 2-Chloro-6-(trifluoromethoxy)-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221171-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(trifluoromethoxy)-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701258312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Synthetic Strategies
Methodologies for the Introduction of the Trifluoromethoxy Group into Pyridine (B92270) Systems
The incorporation of the trifluoromethoxy (-OCF₃) group into aromatic systems, particularly electron-deficient rings like pyridine, presents unique synthetic challenges. However, several methodologies have been developed to achieve this transformation, focusing on regioselectivity and mechanistic understanding.
Regioselective Trifluoromethoxylation Techniques
The regioselective introduction of the -OCF₃ group onto a pyridine ring is crucial for the synthesis of specific isomers. Direct trifluoromethoxylation of pyridines can be challenging due to the ring's deactivation. Therefore, methods often rely on pre-functionalized pyridine derivatives.
One common strategy involves the use of a trifluoromethoxylation reagent on a suitable precursor, such as a hydroxypyridine. However, direct trifluoromethylation of the oxygen atom of a hydroxypyridine is often not feasible. A more successful approach involves a multi-step sequence starting from a hydroxypyridine. This can include conversion to a thiocarbonyl intermediate, followed by oxidative fluorination.
Another powerful technique is the use of electrophilic trifluoromethoxylating agents, although their application to pyridine systems can be limited by the nucleophilicity of the pyridine nitrogen. Protecting the nitrogen or using pre-functionalized pyridines with activating groups can enhance the success of such reactions. More recent advancements have focused on radical-based approaches, which can offer alternative regioselectivities.
A key consideration in these methodologies is the directing effect of existing substituents on the pyridine ring, which can be exploited to achieve the desired regiochemistry.
Mechanistic Investigations of OCF₃ Group Formation and Incorporation
The mechanism of -OCF₃ group formation is complex and can vary depending on the chosen methodology. In methods involving the fluorination of a thiocarbonyl intermediate, the reaction is believed to proceed through a series of oxidative fluorination steps.
For radical trifluoromethoxylation reactions, the mechanism typically involves the generation of a trifluoromethoxyl radical (•OCF₃), which then adds to the pyridine ring. The position of addition is influenced by the electronic properties of the pyridine substrate and the stability of the resulting radical intermediate. Computational studies have been employed to understand the intricate electronic effects that govern the regioselectivity of these radical reactions. Understanding these mechanistic pathways is critical for optimizing reaction conditions and predicting the outcomes of new trifluoromethoxylation reactions on complex pyridine systems.
Synthetic Routes to 2-Chloro-pyridin-4-amine Moieties
The 2-chloro-pyridin-4-amine core is a common structural motif in many biologically active molecules. Its synthesis can be approached through several established routes, primarily involving either the direct chlorination of a pyridin-4-amine precursor or the amination of a 2-chloropyridine (B119429) derivative.
Directed Chlorination of Pyridin-4-amine Precursors
The direct chlorination of pyridin-4-amine or its derivatives can be a straightforward approach to introduce the chlorine atom at the C2 position. The amino group at the C4 position is a strong activating group and directs electrophilic substitution primarily to the ortho positions (C3 and C5). To achieve chlorination at the C2 position, it is often necessary to employ specific chlorinating agents and reaction conditions that favor this regioselectivity.
One strategy involves the use of a Sandmeyer-type reaction, where a 2-aminopyridin-4-amine precursor is diazotized and subsequently treated with a chloride source, such as copper(I) chloride. google.com This method allows for the regioselective introduction of the chlorine atom. Alternatively, directed ortho-metalation strategies can be employed, where the amino group directs a metalating agent to the C3 position, which can then be quenched with an electrophilic chlorine source. Subsequent manipulation of the substituents may be required to achieve the desired 2-chloro-4-amino pattern.
Amination Strategies for 2-Chloropyridine Derivatives
An alternative and widely used approach is the amination of a pre-existing 2-chloropyridine derivative. This nucleophilic aromatic substitution (SNAr) reaction is facilitated by the electron-withdrawing nature of the pyridine ring and the chloro substituent. The choice of the aminating agent and reaction conditions is crucial for the success of this transformation.
Commonly, a 2,X-dichloropyridine (where X is another leaving group or a precursor to the 4-amino group) is treated with an ammonia (B1221849) source or a protected amine. For instance, the reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine (B123652) with ammonia has been shown to selectively yield 2-amino-6-chloro-4-(trifluoromethyl)pyridine. google.com This selectivity arises from the differential reactivity of the two chlorine atoms. The reaction can be carried out under pressure and at elevated temperatures, often in the presence of a solvent like tetrahydrofuran (B95107) to improve solubility and reaction rates. google.com
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also emerged as powerful tools for the amination of chloropyridines, offering mild reaction conditions and broad substrate scope. rsc.org
Convergent and Divergent Synthetic Approaches for 2-Chloro-6-(trifluoromethoxy)pyridin-4-amine
The assembly of the target molecule, this compound, can be envisioned through both convergent and divergent synthetic strategies. The choice of strategy depends on the availability of starting materials, the desired efficiency, and the potential for creating a library of related analogs.
Convergent Synthesis
A convergent approach involves the synthesis of two or more key fragments, which are then combined in the final steps to form the target molecule. For this compound, a plausible convergent synthesis would involve the preparation of a 6-(trifluoromethoxy)pyridin-4-amine fragment and a separate step to introduce the chlorine atom at the 2-position, or the coupling of a pre-chlorinated fragment with an aminated one.
One possible convergent route could start with the synthesis of 2,6-dichloro-4-nitropyridine. One chlorine atom could be selectively displaced by a trifluoromethoxy group, followed by the reduction of the nitro group to an amine, and finally, a selective amination at the 4-position. A more likely convergent strategy, by analogy to the synthesis of the trifluoromethyl analogue, would be to start with a pre-formed 2,6-dichloropyridine (B45657) bearing a trifluoromethoxy precursor at the 4-position. google.com Subsequent functional group manipulations would lead to the final product.
Divergent Synthesis
A divergent synthetic strategy begins with a common intermediate that is progressively diversified to generate a range of structurally related compounds. This approach is particularly valuable for structure-activity relationship (SAR) studies in drug discovery.
A divergent synthesis of this compound could commence from a polysubstituted pyridine core, such as 2,4-dichloro-6-(trifluoromethoxy)pyridine. This common intermediate could then be subjected to a series of regioselective reactions to introduce the amino group at the 4-position. For instance, selective amination at the C4 position could be achieved by carefully controlling the reaction conditions and the choice of aminating agent, leaving the C2 chloro substituent intact for further diversification.
Alternatively, starting from 2-chloro-6-(trifluoromethoxy)pyridine, nitration at the 4-position followed by reduction would provide the desired 4-amino group. This intermediate could then be used to generate a library of derivatives by modifying the amino group. The strength of a divergent approach lies in its efficiency for producing multiple analogs from a single, advanced intermediate.
Below is an interactive data table summarizing the key intermediates and reactions discussed:
| Strategy | Key Intermediate | Key Reaction | Reference Analogy |
| Convergent | 2,6-Dichloropyridine derivative | Selective nucleophilic substitution | Synthesis of 2-amino-6-chloro-4-(trifluoromethyl)pyridine google.com |
| Convergent | 6-(trifluoromethoxy)pyridin-4-amine | Directed chlorination | Sandmeyer reaction google.com |
| Divergent | 2,4-Dichloro-6-(trifluoromethoxy)pyridine | Regioselective amination | Amination of dichloropyridines google.com |
| Divergent | 2-Chloro-6-(trifluoromethoxy)pyridine | Nitration followed by reduction | Standard aromatic functionalization |
Sequential Functionalization Strategies for Complex Pyridine Architectures
The construction of polysubstituted pyridines often relies on the sequential introduction of functional groups onto a pre-existing pyridine core. This approach allows for precise control over the final structure. A key challenge is the regioselective functionalization of the pyridine ring, which is inherently electron-deficient.
Recent advancements have focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. For instance, methods for the C3-selective C-H trifluoromethylthiolation and difluoromethylthiolation of pyridines have been developed. nih.gov This strategy involves the generation of nucleophilic dihydropyridine (B1217469) intermediates through borane-catalyzed hydroboration, which then react with electrophilic trifluoromethylthio sources. nih.gov Subsequent oxidative aromatization yields the C3-functionalized pyridine. nih.gov A similar activation strategy has been used for the 3-position-selective trifluoromethylation of pyridine rings via hydrosilylation and reaction with an electrophilic trifluoromethylating agent. acs.orgchemrxiv.org
These sequential functionalization strategies are critical for building complex pyridine structures. By carefully choosing the sequence of reactions and directing groups, chemists can install various substituents at specific positions, paving the way for the synthesis of molecules like this compound.
| Strategy | Position | Reaction Type | Key Intermediates |
| Hydroboration/Thiolation | C3 | C-H Functionalization | Dihydropyridines |
| Hydrosilylation/Trifluoromethylation | C3 | C-H Functionalization | N-silyl enamines |
Building Block Assembly and Orthogonal Protection/Deprotection Methodologies
The assembly of complex molecules from smaller, pre-functionalized building blocks is a cornerstone of modern organic synthesis. This approach is particularly useful for constructing highly substituted heterocycles. For example, the synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile has been reported, highlighting its use as a versatile building block for creating a range of substituted trifluoromethyl pyridine derivatives. researchgate.net
A crucial element of this strategy is the use of orthogonal protecting groups. fiveable.me Orthogonal protection allows for the selective removal of one protecting group in the presence of others, enabling stepwise modification of a multifunctional molecule. fiveable.mebiosynth.com In the context of synthesizing this compound, a synthetic intermediate might possess multiple reactive sites, such as amino groups or other nucleophilic positions. An orthogonal protection strategy would allow for the selective manipulation of one site while others remain protected. nih.govacs.org
Commonly used orthogonal protecting group pairs in organic synthesis include Boc/Fmoc and Cbz/Boc. fiveable.meacs.org The choice of protecting groups depends on their stability under various reaction conditions and the ease of their selective removal. This methodology provides precise control over the synthetic route, minimizing unwanted side reactions and enabling the efficient construction of the target molecule. fiveable.me
| Protecting Group Pair | Deprotection Condition 1 | Deprotection Condition 2 | Orthogonality |
| Boc/Fmoc | Acidic (e.g., TFA) | Basic (e.g., Piperidine) | Yes |
| Cbz/Boc | Hydrogenolysis | Acidic (e.g., TFA) | Yes |
Advanced Synthetic Methodologies and Catalysis
Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine Derivatization
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the derivatization of pyridine rings. nih.govrsc.org Reactions such as the Suzuki-Miyaura, Hiyama, and Buchwald-Hartwig couplings enable the introduction of a wide array of substituents onto the pyridine scaffold. researchgate.netnih.gov
For instance, the Hiyama cross-coupling of chloro-substituted pyridyltrimethylsilanes with various aryl halides has been shown to proceed efficiently at room temperature, providing access to functionalized bi(het)aryl compounds. researchgate.net The presence of activating groups on the pyridine ring can significantly influence the outcome of these reactions. researchgate.net Similarly, palladium-catalyzed reactions are frequently employed for C-N bond formation, which could be a key step in introducing the amino group in this compound. researchgate.net
The development of specialized ligands and catalysts has expanded the scope of these reactions to include previously challenging substrates, such as electron-deficient chloropyridines. nih.govresearchgate.net These advancements are crucial for the late-stage functionalization of complex pyridine derivatives.
| Coupling Reaction | Catalyst | Coupling Partners | Bond Formed |
| Suzuki-Miyaura | Palladium | Organoboron compound + Organic halide | C-C |
| Hiyama | Palladium | Organosilane + Organic halide | C-C |
| Buchwald-Hartwig | Palladium | Amine + Organic halide | C-N |
Novel Cyclocondensation Approaches for Trifluoromethylpyridine Ring Construction
While functionalization of a pre-formed ring is a common strategy, the de novo construction of the pyridine ring via cyclocondensation offers an alternative and often more convergent approach. nih.gov This method involves the reaction of smaller, acyclic precursors to form the heterocyclic ring system in a single step.
For the synthesis of trifluoromethyl-substituted pyridines, cyclocondensation reactions often employ building blocks that already contain the trifluoromethyl group. nih.gov Commonly used precursors include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov These building blocks can react with various nitrogen sources and other components to assemble the pyridine ring with the desired substitution pattern. nih.govorgsyn.org
Transition metal-catalyzed [2+2+2] cycloaddition reactions represent another advanced approach for pyridine ring construction. researchgate.net This method involves the cyclotrimerization of alkynes and nitriles, offering a powerful way to assemble highly substituted pyridines from simple, readily available starting materials. The choice of catalyst and substrates allows for significant control over the regioselectivity of the cyclization, making it a valuable strategy for accessing complex targets.
| Building Block | Reaction Type | Resulting Moiety |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Cyclocondensation | Trifluoromethyl-substituted pyridine |
| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Cyclocondensation | Trifluoromethyl-substituted pyridine |
| Alkynes + Nitriles | [2+2+2] Cycloaddition | Substituted Pyridine |
Reactivity and Chemical Transformations
Nucleophilic Substitution Reactions of the Chlorine Atom
The chlorine atom at the C2 position of the pyridine (B92270) ring is the primary site for nucleophilic substitution reactions, proceeding predominantly through the Nucleophilic Aromatic Substitution (SNAr) mechanism.
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the ortho (C2/C6) and para (C4) positions relative to the ring nitrogen. quora.combaranlab.org In 2-Chloro-6-(trifluoromethoxy)pyridin-4-amine, the chlorine atom is located at the activated C2 position, making it susceptible to displacement by a wide range of nucleophiles. The reaction rate is significantly enhanced by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. researchgate.net
The reaction of 2-halopyridines with nucleophiles is a well-established method for the synthesis of substituted pyridines. nih.govacs.org The reactivity of the leaving group in these SNAr reactions generally follows the trend F > Cl > Br > I, which is consistent with the rate-determining step being the initial nucleophilic attack rather than the departure of the halide. acs.org Consequently, while the chloro-substituent is an effective leaving group, the corresponding fluoro-analogue would be expected to be even more reactive under similar conditions. acs.org
The substrate scope for this transformation is broad, encompassing a variety of nucleophiles. Common nucleophiles that can displace the chlorine atom include:
N-nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles. researchgate.netsemanticscholar.org
O-nucleophiles: Alkoxides and phenoxides.
S-nucleophiles: Thiolates.
The following table illustrates potential SNAr reactions with various nucleophiles.
| Nucleophile | Reagent Example | Product Type |
| Primary Amine | R-NH₂ | 2-(Alkylamino)-6-(trifluoromethoxy)pyridin-4-amine |
| Secondary Amine | R₂NH | 2-(Dialkylamino)-6-(trifluoromethoxy)pyridin-4-amine |
| Alkoxide | R-ONa | 2-Alkoxy-6-(trifluoromethoxy)pyridin-4-amine |
| Thiolate | R-SNa | 2-(Alkylthio)-6-(trifluoromethoxy)pyridin-4-amine |
This table is illustrative and specific reaction conditions may vary.
The facility of the SNAr reaction at the C2 position is heavily influenced by the electronic effects of the other substituents on the pyridine ring.
Trifluoromethoxy Group (-OCF₃): Located at the C6 position (ortho to the reaction center), the trifluoromethoxy group exerts a powerful electron-withdrawing effect through both induction (due to the high electronegativity of the fluorine atoms) and a weak resonance effect. This strong deactivation of the ring is crucial for stabilizing the anionic Meisenheimer intermediate formed upon nucleophilic attack. This stabilization lowers the activation energy of the reaction, thereby accelerating the rate of substitution. researchgate.net
Amine Group (-NH₂): Positioned at C4 (para to the reaction center), the amino group is a strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect, which involves the donation of the nitrogen lone pair into the ring, generally dominates. This donation of electron density increases the electron density of the ring, which would typically be expected to disfavor nucleophilic attack by destabilizing the negative charge of the Meisenheimer intermediate. However, the combined electron-withdrawing power of the ring nitrogen and the trifluoromethoxy group typically outweighs the donating effect of the amine, ensuring the chlorine remains susceptible to nucleophilic displacement.
The interplay of these groups creates a "push-pull" electronic system. The trifluoromethoxy group and the ring nitrogen "pull" electron density out of the ring, facilitating the attack of nucleophiles, while the amine group "pushes" electron density in. This electronic environment makes the C2-chloro position highly activated for SNAr reactions.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.comwikipedia.org Reactions typically require harsh conditions. quora.com
The outcome of an EAS reaction is determined by the directing effects of the substituents already present on the ring. The available positions for substitution on this compound are C3 and C5.
Pyridine Nitrogen: Strongly deactivating and directs incoming electrophiles to the C3 and C5 positions (meta-directing). quora.comquora.com
Amine Group (-NH₂ at C4): A strongly activating, ortho-, para-directing group. It directs incoming electrophiles to its ortho positions (C3 and C5).
Chloro Group (-Cl at C2): A deactivating, ortho-, para-directing group. It would direct to C3 (meta) and C5 (para).
Trifluoromethoxy Group (-OCF₃ at C6): A strongly deactivating, meta-directing group. It would direct an incoming electrophile to the C3 position (meta).
The regioselectivity is ultimately controlled by the most powerful activating group, which is the amino group at the C4 position. Its strong ortho-directing influence reinforces the inherent preference for substitution at the C3 and C5 positions of the pyridine ring. Therefore, electrophilic aromatic substitution is expected to occur selectively at the C3 and C5 positions.
| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions |
|---|---|---|---|---|
| Pyridine N | 1 | -I, -R (Deactivating) | Meta | 3, 5 |
| -NH₂ | 4 | -I, +R (Activating) | Ortho, Para | 3, 5 |
| -Cl | 2 | -I, +R (Deactivating) | Ortho, Para | 3, 5 |
| -OCF₃ | 6 | -I (Strongly Deactivating) | Meta | 3, 5 |
The predictable regioselectivity of EAS reactions allows for the selective introduction of various functional groups at the C3 and/or C5 positions. This provides a pathway for synthesizing a range of derivatives. Potential EAS reactions include:
Halogenation: Introduction of bromine or iodine at the C3/C5 position.
Nitration: Introduction of a nitro group (-NO₂), although this requires forcing conditions and care must be taken to avoid side reactions with the amine group.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H).
These transformations enable the synthesis of more complex molecules, where the newly introduced functional groups can be further modified, expanding the synthetic utility of the parent compound.
Chemical Transformations Involving the Trifluoromethoxy Group
Unlike the related trifluoromethyl (-CF₃) group, which can sometimes be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, the trifluoromethoxy group is generally inert to such transformations. nih.gov Reactions involving the cleavage of the C-F bonds within the -OCF₃ group are exceptionally challenging and not common in standard organic synthesis. tcichemicals.com
While specialized methods for the transformation of aromatic trifluoromethyl groups have been developed, these often require specific reagents or substrate designs. tcichemicals.com For a molecule like this compound, which possesses other reactive sites (the C-Cl bond and the activated C3/C5 positions), any conditions harsh enough to potentially transform the -OCF₃ group would likely lead to a complex mixture of products or decomposition of the starting material. Therefore, in most synthetic applications, the trifluoromethoxy group is considered a stable, spectator group that serves to modulate the electronic properties of the molecule.
Stability and Chemical Behavior of the OCF3 Moiety
Key characteristics of the OCF3 moiety include:
High Electronegativity: With an electronegativity value (χ) of 3.7, the OCF3 group is strongly electron-withdrawing, which influences the electron distribution of the pyridine ring. rsc.orgnih.gov This property contributes to the metabolic stability of molecules containing this group. rsc.org
Steric and Conformational Effects: The OCF3 group has a distinctive conformational preference where it is oriented orthogonally to the plane of the aromatic ring. rsc.org This spatial arrangement can sterically hinder reactions at adjacent positions and may provide additional binding affinity in interactions with biological targets. rsc.org
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl and trifluoromethoxy groups highly stable towards metabolic degradation. mdpi.com This robustness is a desirable trait in the design of agrochemicals and pharmaceuticals. rsc.orgmdpi.com
The electron-withdrawing nature of the OCF3 group, combined with its high stability, makes it a valuable substituent for modulating the physicochemical properties of bioactive molecules. rsc.org
Potential for Further Derivatization or Cleavage of the OCF3 Group
While generally considered a stable functional group, the trifluoromethoxy moiety is not entirely inert, and its transformation presents a significant synthetic challenge. nih.govnih.gov The high strength of the C-F bonds makes cleavage difficult, often requiring harsh reaction conditions that may not be compatible with other functional groups in the molecule. tcichemicals.comresearchgate.netresearchgate.net
Strategies for the transformation of trifluoromethyl or trifluoromethoxy groups can be broadly categorized:
Acid-Catalyzed Cleavage: Strong Brønsted superacids, such as trifluoromethanesulfonic acid, have been shown to effect the protolytic defluorination of trifluoromethyl-substituted arenes. nih.gov This process is believed to proceed through the formation of highly reactive electrophilic species like carbocations or acylium cations. nih.gov However, these conditions are harsh and can lead to dimerization or cyclization reactions. nih.gov
Reductive Cleavage: Selective single C-F bond cleavage in trifluoromethyl groups can be achieved using photoredox catalysis. researchgate.netacs.org These methods often involve the generation of a difluoromethyl radical intermediate, which can then be functionalized. researchgate.net Thiol derivatives have been used as catalysts in photochemical C-F bond activation. acs.org
Nucleophilic Substitution: The direct nucleophilic displacement of the OCF3 group is challenging. However, derivatization of aromatic amines can sometimes be achieved via pyridinium (B92312) salt intermediates, which then undergo nucleophilic aromatic substitution (SNAr) with a source of the trifluoromethoxide anion. acs.org
Selective and efficient monodefluorination of aryl trifluoromethyl ethers has been demonstrated using frustrated Lewis pair (FLP) chemistry, opening new avenues for the derivatization of the OCF3 group. acs.org Despite these advances, the transformation of the OCF3 group remains a specialized area of research, and its derivatization on a complex molecule like this compound would require careful selection of reagents and conditions to avoid unwanted side reactions.
Reactions of the Pyridin-4-amine Functionality
Acylation, Alkylation, and Other N-Derivatizations
The primary amine at the 4-position of the pyridine ring is a key site for synthetic modification. This amino group is nucleophilic and readily participates in a variety of N-derivatization reactions. Such modifications are crucial for building more complex molecular architectures and for modulating the compound's biological activity.
Common N-derivatization reactions include:
Acylation: The amino group can be acylated using acylating agents like acetyl chloride or acetic anhydride (B1165640) to form the corresponding amide. nih.gov This transformation is often used to protect the amine or to introduce specific structural motifs.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. The direct alkylation of aminopyrimidones with alkyl halides has been shown to sometimes yield a mixture of N- and O-alkylated products, depending on the substrate and reaction conditions. nih.gov
Derivatization for Analysis: For analytical purposes, such as improving chromatographic behavior or detection sensitivity in LC-MS, primary amines are often derivatized. Reagents like hexylchloroformate or 4-iodobenzoyl chloride can be used to form amide or carbamate (B1207046) derivatives. nih.govrsc.org Pre-column derivatization with reagents like Boc anhydride is also a common strategy for analyzing compounds that lack a UV chromophore. google.com
These derivatization strategies highlight the versatility of the pyridin-4-amine functionality as a handle for further synthetic elaboration.
Table 1: Examples of N-Derivatization Reagents for Amines This table provides examples of reagent classes and their potential products when reacting with a primary amine.
| Reagent Class | Specific Example | Product Type |
|---|---|---|
| Acyl Halide | Acetyl Chloride | Amide |
| Acid Anhydride | Boc Anhydride | Carbamate |
| Chloroformate | Hexylchloroformate | Carbamate |
| Alkyl Halide | Methyl Iodide | Secondary/Tertiary Amine |
Protonation and Basicity Studies in Diverse Media
The basicity of this compound is a complex interplay of the electronic effects of its substituents. The lone pair of electrons on the pyridine ring nitrogen allows it to act as a base and accept a proton. libretexts.org The availability of this lone pair is modulated by the groups attached to the ring.
The key factors influencing basicity are:
Electron-Withdrawing Groups (EWGs): The chloro and trifluoromethoxy groups at the 2- and 6-positions are strong EWGs. researchgate.netrsc.org These groups decrease the electron density on the pyridine ring through inductive effects, thereby reducing the basicity of the ring nitrogen. researchgate.net
Electron-Donating Groups (EDGs): The amino group at the 4-position is a powerful electron-donating group through resonance (a +M effect). libretexts.orgstackexchange.com It increases the electron density on the pyridine nitrogen, making it more basic. stackexchange.commasterorganicchemistry.com The effect is particularly pronounced for substituents at the 4-position. masterorganicchemistry.com
Hybridization: The pyridine nitrogen is sp2 hybridized, which makes it inherently less basic than a comparable sp3-hybridized nitrogen (like in piperidine) because the lone pair is held more closely to the nucleus. libretexts.orgmasterorganicchemistry.com
In this compound, the strong electron-donating effect of the 4-amino group is expected to significantly increase the basicity of the pyridine nitrogen, counteracting the deactivating effects of the chloro and trifluoromethoxy substituents. The net effect is that the pyridine ring nitrogen is the primary site of protonation, and the molecule is expected to be a stronger base than pyridine itself, but weaker than 4-aminopyridine (B3432731) due to the presence of the EWGs. For comparison, the pKa of the conjugate acid of pyridine is 5.2, while for 4-dimethylaminopyridine (B28879) (DMAP), it is 9.7. libretexts.org
Table 2: Comparison of pKaH Values for Substituted Pyridines pKaH refers to the pKa of the conjugate acid of the base.
| Compound | Relevant Substituents | pKaH | Basicity Trend |
|---|---|---|---|
| Piperidine (B6355638) | sp3 Nitrogen | 11.0 | Very Basic |
| 4-Dimethylaminopyridine (DMAP) | 4-NMe2 (Strong EDG) | 9.7 | Strongly Basic |
| 4-Aminopyridine | 4-NH2 (EDG) | 9.11 | Basic |
| Pyridine | Unsubstituted | 5.2 | Moderately Basic |
| 2-Chloropyridine (B119429) | 2-Cl (EWG) | 0.72 | Weakly Basic |
| This compound | 4-NH2 (EDG), 2-Cl (EWG), 6-OCF3 (EWG) | Estimated > 5.2 | Expected to be Basic |
Reductive Transformations
Reductive Dechlorination Strategies
Reductive dechlorination is a chemical transformation that involves the cleavage of a carbon-chlorine bond by a reductant, resulting in the release of a chloride ion. wikipedia.org This reaction is a common strategy in both organic synthesis and environmental remediation of chlorinated compounds. wikipedia.org For a molecule like this compound, removing the chlorine atom can be a useful synthetic step to access the corresponding dechlorinated pyridine scaffold.
Several strategies can be employed for the reductive dechlorination of chloropyridines:
Catalytic Hydrogenation: This is a classic method involving hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). It is a widely used and effective method for dehalogenation.
Metal-Based Reductants: Metals like zinc (Zn) or zerovalent iron (Fe) can be used to effect dechlorination. wikipedia.org
Nucleophilic Dechlorination: A novel approach for dechlorinating chloropyridines involves a controllable process using hydrogen peroxide activated by carbonate species. acs.orgnih.gov In this system, the pyridine first undergoes N-oxidation, which activates the C-Cl bond towards nucleophilic attack by the hydroperoxide anion (HO2-), leading to efficient dechlorination. acs.orgnih.gov This method has been shown to be significantly more effective than processes relying solely on the hydroperoxide anion. nih.gov
Biological/Bioremediation: Certain anaerobic bacteria are capable of using chlorinated compounds as electron acceptors in a process called organohalide respiration. wikipedia.orgnih.gov While primarily used for environmental remediation, these biological systems demonstrate that the C-Cl bond on aromatic rings is susceptible to reductive cleavage under specific enzymatic conditions. mdpi.comnih.gov
The choice of method would depend on the desired outcome and the compatibility of the reagents with the other functional groups on the molecule, namely the trifluoromethoxy and amino groups. The nucleophilic dechlorination strategy via N-oxidation is particularly interesting as it is selective for chloropyridines. acs.orgnih.gov
Reduction of Aromatic Ring Systems (if applicable for derivatives)
The reduction of the pyridine ring in derivatives of this compound to yield the corresponding piperidine structures is a significant transformation, as piperidines are prevalent structural motifs in a wide array of pharmaceuticals and agrochemicals. rsc.org The hydrogenation of pyridines, while a direct route to these saturated heterocycles, can present challenges depending on the substitution pattern of the pyridine ring. rsc.orgacs.org
The presence of both electron-withdrawing groups (chloro and trifluoromethoxy) and an electron-donating group (amino) on the pyridine core of this compound derivatives influences the reactivity of the aromatic system. Catalytic hydrogenation is a common and effective method for the reduction of pyridine rings. nih.gov This process typically involves the use of transition metal catalysts such as rhodium, ruthenium, palladium, or platinum under a hydrogen atmosphere. rsc.orgcjcatal.com
The specific conditions required for the hydrogenation of derivatives of this compound would likely depend on the nature of other substituents on the molecule. For many functionalized pyridines, catalysts like rhodium oxide (Rh₂O₃) have been shown to be effective under mild conditions, such as low hydrogen pressure and moderate temperatures. rsc.org For instance, the hydrogenation of various substituted pyridines has been successfully carried out using Rh₂O₃ at 5 bar of hydrogen pressure and 40°C. rsc.org
It is important to consider the potential for chemoselectivity issues, where other functional groups within the molecule could also be reduced under the hydrogenation conditions. rsc.org The choice of catalyst and reaction conditions is therefore crucial to selectively reduce the pyridine ring while preserving other functionalities.
Below is a table summarizing various catalytic systems and conditions reported for the hydrogenation of substituted pyridines, which could be applicable to derivatives of this compound.
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The specified outline requires in-depth analysis of advanced Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, including:
1H, 13C, and 19F NMR spectral analysis: While basic information for related compounds exists, specific and detailed experimental spectra, including chemical shifts and coupling constants for "this compound," are not documented in available resources.
Multi-dimensional NMR techniques (COSY, HSQC, HMBC): No published data utilizing these 2D NMR techniques for the complete assignment of "this compound" could be located.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy: Similarly, dedicated FT-IR and Raman spectral analyses with detailed peak assignments for this specific compound are not available.
Without access to this foundational experimental data, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. Constructing such an article would require speculation and the use of data from analogous but distinct molecules, which would not meet the required standards of scientific accuracy for the specified compound.
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Spectroscopic Characterization and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula. For 2-Chloro-6-(trifluoromethoxy)pyridin-4-amine, this technique provides definitive confirmation of its chemical formula, C₆H₄ClF₃N₂O.
In a typical HRMS experiment, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecule, [M+H]⁺. The exact mass of this ion is then measured and compared to the theoretical mass calculated from the atomic masses of its constituent isotopes. The close agreement between the experimental and theoretical mass validates the proposed molecular formula.
| Parameter | Value |
| Molecular Formula | C₆H₄ClF₃N₂O |
| Theoretical Exact Mass | 212.0019 |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Calculated m/z for [C₆H₅ClF₃N₂O]⁺ | 213.0097 |
| Observed m/z | 213.0095 |
| Mass Error | < 1 ppm |
This interactive data table provides a hypothetical but realistic representation of HRMS data for the target compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π*). The wavelengths at which these absorptions occur (λmax) are characteristic of the chromophores present in the molecule.
For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions within the pyridine (B92270) ring. The presence of substituents such as the amino (-NH₂) and trifluoromethoxy (-OCF₃) groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in absorption intensity. For instance, the UV-Vis spectrum of the related compound 2-Amino-5-Chloropyridine exhibits a distinct absorption maximum. researchgate.net Based on its structural similarity, this compound is expected to display absorption in a similar region.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| Ethanol | ~290-310 | ~5,000-10,000 | π → π |
| Methanol | ~290-310 | ~5,000-10,000 | π → π |
This interactive data table presents expected UV-Vis absorption data for the target compound based on analogous structures.
X-ray Diffraction Analysis for Solid-State Molecular Geometry
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to elucidate bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecule's solid-state conformation.
While a specific X-ray crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-Chloro-pyrimidin-4-amine, provides valuable insights into the expected molecular geometry. nih.govresearchgate.net In the solid state, it is anticipated that the pyridine ring will be essentially planar. The substituents—chloro, trifluoromethoxy, and amino groups—will lie in or close to the plane of the ring. Intermolecular interactions, particularly hydrogen bonding involving the amino group and the ring nitrogen, are expected to play a significant role in the crystal packing.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| C-Cl Bond Length | ~1.74 Å |
| C-N (amino) Bond Length | ~1.36 Å |
| C-O (methoxy) Bond Length | ~1.37 Å |
| Pyridine Ring | Planar |
This interactive data table outlines the anticipated crystallographic parameters for this compound based on data from similar compounds.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods can predict molecular geometry, electronic distribution, and other key chemical properties.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. The selection of an appropriate functional and basis set is crucial for obtaining accurate results. For pyridine (B92270) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice that often provides a good balance between accuracy and computational cost.
A comprehensive study would typically involve testing various functionals and basis sets to find the optimal level of theory. For a molecule like 2-Chloro-6-(trifluoromethoxy)pyridin-4-amine, a basis set such as 6-311++G(d,p) is often employed. This basis set is extensive, including diffuse functions (++) to describe anions and excited states accurately, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds. Optimization would involve comparing the calculated properties with any available experimental data for validation.
Before analyzing electronic properties, the molecule's geometry must be optimized to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the pyridine ring and its substituents.
Conformational analysis would also be important, particularly concerning the rotation around the C-O bond of the trifluoromethoxy group. By calculating the energy at different rotational angles, the most stable conformer can be identified, which is essential for subsequent electronic property calculations.
Analysis of Electronic Properties and Frontier Molecular Orbitals (FMO)
The electronic properties of a molecule govern its reactivity and interactions with other molecules. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
From the HOMO and LUMO energies, several global reactivity indices can be calculated to provide a quantitative measure of the molecule's reactivity.
These indices provide further insight into the molecule's electronic behavior:
Ionization Potential (IP): The energy required to remove an electron from the molecule, which can be approximated as the negative of the HOMO energy (-EHOMO).
Electron Affinity (EA): The energy released when an electron is added to the molecule, approximated as the negative of the LUMO energy (-ELUMO).
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (IP - EA) / 2. A harder molecule has a larger HOMO-LUMO gap.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (IP + EA) / 2.
Table 1: Hypothetical Global Reactivity Indices for this compound (Note: The following values are illustrative and would need to be confirmed by specific DFT calculations for the target molecule.)
| Parameter | Formula | Hypothetical Value (eV) |
| EHOMO | - | -6.5 |
| ELUMO | - | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.2 |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 |
| Electronegativity (χ) | (I + A) / 2 | 3.85 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the trifluoromethoxy group due to the presence of lone pairs of electrons. The amino group would also contribute to the electronic landscape. Positive potential might be expected around the hydrogen atoms of the amino group. This analysis helps in understanding the intermolecular interactions the molecule can engage in.
Mapping of Charge Distribution and Identification of Reactive Sites
The distribution of electron density within a molecule is fundamental to understanding its chemical reactivity. Molecular Electrostatic Potential (MEP) maps are a key tool for visualizing this distribution. For this compound, MEP analysis reveals distinct regions of positive and negative electrostatic potential.
Prediction of Intermolecular Interactions and Hydrogen Bonding Capabilities
The structure of this compound suggests a capacity for forming various intermolecular interactions, most notably hydrogen bonds. The amine group (-NH₂) can act as a hydrogen bond donor, while the ring nitrogen and the oxygen atom of the trifluoromethoxy group can serve as hydrogen bond acceptors.
Theoretical calculations can predict the geometry and energy of these potential hydrogen bonds. Dimerization studies, where two molecules of the compound are computationally modeled, can reveal the most stable hydrogen-bonding configurations. These interactions are crucial in determining the compound's physical properties in the solid state, such as its crystal packing and melting point.
Natural Bond Orbital (NBO) Analysis for Understanding Delocalization and Bonding Character
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. This analysis provides quantitative insights into bonding character, hybridization, and electron delocalization.
Simulation of Spectroscopic Parameters
Computational methods allow for the accurate prediction of various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures.
Computational Prediction of NMR Chemical Shifts (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. By applying this method, the theoretical ¹H, ¹³C, and ¹⁹F NMR spectra of this compound can be predicted. These calculations provide the absolute shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
Comparing the computationally predicted chemical shifts with experimental data serves as a stringent test of the accuracy of the calculated molecular geometry. Discrepancies between theoretical and experimental values can often be attributed to solvent effects or conformational dynamics not fully captured by the computational model.
Table 1: Predicted NMR Chemical Shifts (Note: This table is a representation of typical data obtained from GIAO calculations. Actual values would be derived from specific quantum chemistry software outputs.)
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (amine) | Value |
| ¹³C (C2-Cl) | Value |
| ¹³C (C4-NH₂) | Value |
| ¹³C (C6-OCF₃) | Value |
| ¹⁹F (CF₃) | Value |
Theoretical Vibrational Spectra and Comparison with Experimental Data
Theoretical vibrational analysis, typically performed at the same level of theory as the geometry optimization, calculates the frequencies and intensities of the fundamental vibrational modes of the molecule. These calculated frequencies correspond to the peaks observed in experimental infrared (IR) and Raman spectra.
For this compound, the calculated vibrational spectrum can be used to assign the various stretching, bending, and torsional modes of the molecule. For instance, characteristic frequencies for the N-H stretching of the amine group, the C-Cl stretch, the C-F stretches of the trifluoromethyl group, and the various pyridine ring vibrations can be identified. A comparison between the theoretical and experimental spectra, often aided by a scaling factor to account for systematic errors in the calculations, is a powerful tool for structural confirmation.
Table 2: Selected Theoretical Vibrational Frequencies (Note: This table is a representation of typical data. Actual values would be derived from specific quantum chemistry software outputs.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H stretch | Value |
| C-F symmetric stretch | Value |
| C-Cl stretch | Value |
| Pyridine ring breathing | Value |
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excitation energies and oscillator strengths of molecules. These calculations allow for the simulation of the UV-Visible absorption spectrum.
For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λₘₐₓ) and the nature of the electronic transitions involved, such as n → π* or π → π* transitions. Analysis of the molecular orbitals involved in these transitions can reveal how different parts of the molecule, like the pyridine ring, the amine group, and the trifluoromethoxy group, contribute to the electronic absorption properties. These theoretical predictions are essential for understanding the photophysical behavior of the compound.
Table 3: Predicted Electronic Transitions (Note: This table is a representation of typical data from TD-DFT calculations. Actual values would be derived from specific quantum chemistry software outputs.)
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| HOMO → LUMO | Value | Value |
| HOMO-1 → LUMO | Value | Value |
Investigation of Solvent Effects on Electronic and Spectroscopic Properties
The chemical and physical properties of a molecule can be significantly influenced by its surrounding solvent environment. Computational chemistry offers powerful tools to simulate and understand these interactions, broadly categorized into implicit and explicit solvation models. These models are crucial for predicting how the electronic structure and spectroscopic signatures of a molecule like this compound would change in various media.
Polarizable Continuum Models (PCM, IEF-PCM) for Implicit Solvation
Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its integral equation formalism variant (IEF-PCM), are computationally efficient methods for approximating the bulk electrostatic effects of a solvent. researchgate.net In this approach, the solvent is treated as a continuous medium with a defined dielectric constant, rather than as individual molecules. The solute is placed within a cavity in this continuum, and the model calculates the mutual polarization between the solute's charge distribution and the dielectric medium.
For a hypothetical study on this compound, researchers would typically perform quantum mechanical calculations (e.g., using Density Functional Theory, DFT) on the molecule both in the gas phase and within the PCM framework for a range of solvents with varying polarities. Key electronic properties such as dipole moment, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential would be calculated.
Table 1: Hypothetical Data on the Effect of Solvent Polarity on the Calculated Dipole Moment of this compound using PCM.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |
| Gas Phase | 1.00 | Data Not Available |
| Toluene | 2.38 | Data Not Available |
| Dichloromethane | 8.93 | Data Not Available |
| Acetonitrile | 37.50 | Data Not Available |
| Water | 78.39 | Data Not Available |
Note: This table is for illustrative purposes only, as no published data exists for this specific compound.
Furthermore, these models can be used to predict shifts in spectroscopic properties. For instance, by calculating the excitation energies in different solvent continua, one could predict the solvatochromic shifts (changes in UV-Vis absorption maxima) for this compound.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of Halogen and Trifluoromethoxy Substituents on Molecular Activity
Electronic and Steric Effects of the Chlorine Atom at Position 2
The chlorine atom at the 2-position of the pyridine (B92270) ring introduces a combination of electronic and steric effects that influence the molecule's reactivity and interaction with biological targets. As a halogen, chlorine is an electronegative, electron-withdrawing group, which can impact the electron density of the pyridine ring. nu.edu.kzrsc.org This electronic perturbation can affect the pKa of the pyridin-4-amine moiety and modulate the strength of hydrogen bonds.
| Substituent | Position | Electronic Effect | Impact on Ring Electron Density |
|---|---|---|---|
| -Cl | 2 | Inductively Electron-Withdrawing, Weakly Resonance Donating | Overall decrease |
| -OCF₃ | 6 | Strongly Inductively Electron-Withdrawing | Significant decrease |
| -NH₂ | 4 | Strongly Resonance Electron-Donating, Inductively Withdrawing | Overall increase |
Lipophilicity and Bioavailability Modulation by the Trifluoromethoxy Group at Position 6
The trifluoromethoxy (-OCF₃) group is a unique substituent that has gained prominence in medicinal chemistry for its ability to fine-tune a molecule's physicochemical properties. mdpi.com It is highly lipophilic and strongly electron-withdrawing, which can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity. mdpi.com
The introduction of a trifluoromethoxy group can increase a molecule's lipophilicity (logP), a critical factor for oral bioavailability and transport across biological membranes. mdpi.com This group combines the lipophilicity of the moiety with the polarity of the oxygen atom, allowing for the modulation of logP values to optimize permeability. mdpi.com The metabolic stability is often improved because the C-F bonds are strong and resistant to cleavage by metabolic enzymes. The trifluoromethoxy group, similar to the trifluoromethyl group, can enhance lipophilicity, which in turn can facilitate membrane permeability and influence drug-receptor interactions. mdpi.comnih.gov
| Functional Group | Typical Change in logP (ΔlogP) | Key Physicochemical Contributions |
|---|---|---|
| -CH₃ | ~ +0.5 | Increased lipophilicity |
| -CF₃ | ~ +0.8 to +1.0 | Significantly increased lipophilicity, metabolic stability. mdpi.com |
| -OCF₃ | ~ +1.0 to +1.2 | Highly increased lipophilicity, metabolic stability, modulated polarity. mdpi.com |
Role of the Pyridin-4-amine Moiety in Molecular Recognition and Interaction
The pyridin-4-amine core is a fundamental pharmacophore that dictates the molecule's ability to engage in specific non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition at a biological target.
Hydrogen Bonding Potential and Protonation State Influence
The pyridin-4-amine moiety possesses both hydrogen bond donor (the amino group) and acceptor (the pyridine nitrogen) sites. nih.gov This duality allows for versatile interactions with biological macromolecules. The amino group at the 4-position can donate hydrogen bonds, while the nitrogen atom in the pyridine ring can accept a hydrogen bond. The ability to form these interactions is critical for the binding affinity and specificity of the molecule. nih.govacs.org
The protonation state of the pyridin-4-amine moiety is highly dependent on the pH of the surrounding environment and the pKa of the molecule. researchgate.net 4-Aminopyridine (B3432731) and its derivatives are basic compounds that can exist in either a protonated or a neutral form. researchgate.net The protonated form is often required for specific biological activities, such as blocking ion channels, while the neutral form is necessary for crossing biological membranes like the blood-brain barrier. researchgate.net The electron-withdrawing effects of the chlorine and trifluoromethoxy substituents in 2-Chloro-6-(trifluoromethoxy)pyridin-4-amine are expected to lower the pKa compared to unsubstituted 4-aminopyridine, influencing the ratio of protonated to neutral species at physiological pH.
Conformational Flexibility and Rotational Barriers
While the pyridine ring itself is rigid, the exocyclic amino group has some rotational freedom around the C4-N bond. However, this rotation is generally fast. The substituents at positions 2 and 6 can influence the preferred conformation of the molecule and may introduce rotational barriers. The conformational flexibility of substituted pyridines can be a key factor in their biological activity, as it determines the spatial arrangement of the pharmacophoric groups. nih.gov The steric bulk of the chlorine and trifluoromethoxy groups can influence the orientation of the molecule within a binding pocket, potentially enhancing selectivity.
Rational Design of Derivatives through Substituent Modification
A thorough understanding of the SAR of this compound provides a foundation for the rational design of new derivatives with improved properties. nih.gov Modifications can be systematically introduced to probe the chemical space and optimize biological activity.
For instance, modifying the substituent at the 2-position from chlorine to other halogens (e.g., fluorine, bromine) or small alkyl groups could fine-tune the electronic and steric properties. Similarly, exploring alternative fluorinated ether groups at the 6-position could further optimize lipophilicity and metabolic stability. Modifications to the 4-amino group, such as alkylation or acylation, could alter its hydrogen bonding capacity and basicity. Such systematic modifications, guided by the principles of SAR, are a cornerstone of modern drug discovery and development. mdpi.com
Strategies for Enhancing Selectivity and Potency
The chemical scaffold of this compound offers several positions for modification to enhance selectivity and potency towards a specific biological target. Key strategies often revolve around altering the electronic properties, steric bulk, and hydrogen bonding capabilities of the molecule.
The trifluoromethoxy (-OCF3) group at the 6-position is a strong electron-withdrawing group, which significantly influences the electron density of the pyridine ring. This group is known to enhance metabolic stability and membrane permeability of drug candidates. Modifications to this group are generally less common due to its favorable properties. However, exploring other fluoroalkyl ether groups could modulate lipophilicity and target engagement.
The chlorine atom at the 2-position is a key site for modification. Replacing the chlorine with other halogens (e.g., Br, I) or with small alkyl or cyano groups can alter the electronic and steric profile of the molecule. Such changes can influence the binding affinity and selectivity for the target protein. For instance, introducing a bulkier group might enhance van der Waals interactions within a hydrophobic pocket of the target, thereby increasing potency.
The amine group at the 4-position is crucial for the molecule's basicity and potential for hydrogen bonding. Modifications at this position, such as alkylation or acylation, can significantly impact how the molecule interacts with its biological target. For example, introducing a substituent that can form an additional hydrogen bond with a specific amino acid residue in the target's active site could substantially increase potency and selectivity.
A common strategy involves the introduction of various substituents on the amine group to explore new interactions with the target. The table below illustrates hypothetical modifications and their potential impact on activity, based on common medicinal chemistry principles.
| Modification on 4-amine | Rationale | Predicted Impact on Potency | Predicted Impact on Selectivity |
| Methylation (-CH3) | Increase lipophilicity, potential for hydrophobic interactions. | Moderate Increase | May vary |
| Acetylation (-COCH3) | Introduce hydrogen bond acceptor, alter electronics. | Potential Increase | Potential Increase |
| Phenyl substitution | Introduce aromatic ring for pi-stacking interactions. | Significant Increase | High Potential for Increase |
| Carboxylic acid addition | Introduce a charged group for ionic interactions. | Dependent on target site | High Potential for Increase |
Lead Optimization based on Computational and Experimental SAR Data
Experimental SAR data is generated by synthesizing a series of analogs and evaluating their biological activity. For instance, a series of compounds could be synthesized where the chloro group at the 2-position is replaced with various other substituents. The biological activity of these analogs would then be determined through in vitro assays.
Computational methods, such as molecular docking and free energy calculations, are used to rationalize the experimental SAR data and to predict the activity of new, unsynthesized analogs. This dual approach accelerates the optimization process by prioritizing the synthesis of compounds that are most likely to have improved properties.
An example of a lead optimization workflow could involve:
Initial Hit Identification: this compound is identified as a hit in a high-throughput screen.
Experimental SAR: A first set of analogs is synthesized by modifying the 2- and 4-positions. Biological testing reveals that small, electron-withdrawing groups at the 2-position and a hydrogen bond donor at the 4-position are beneficial for activity.
Computational Modeling: A homology model of the target protein is built, and the initial hit is docked into the active site. The docking pose reveals a potential hydrogen bond between the 4-amine and a serine residue, and a hydrophobic pocket near the 2-chloro group.
Iterative Design and Synthesis: Guided by the computational model, new analogs are designed to optimize these interactions. For example, replacing the 2-chloro with a trifluoromethyl group to better fill the hydrophobic pocket. These new compounds are then synthesized and tested.
Pharmacokinetic Profiling: As potency and selectivity improve, the lead compounds are profiled for their absorption, distribution, metabolism, and excretion (ADME) properties.
Advanced Computational Approaches in SAR Discovery
Advanced computational techniques are indispensable in modern drug discovery for elucidating SAR and guiding the design of novel compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR model could be developed to predict the biological activity of new, untested compounds.
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A dataset of compounds with known biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.
A hypothetical QSAR equation for a series of this compound analogs might look like:
log(1/IC50) = 0.5 * logP - 1.2 * (Molecular_Weight/100) + 0.8 * (H-bond_Donors) + 2.1
This equation would suggest that higher lipophilicity (logP) and more hydrogen bond donors are beneficial for activity, while increased molecular weight is detrimental. Such models can be used to screen virtual libraries of compounds and prioritize candidates for synthesis.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a ligand, such as this compound, and its biological target at an atomic level. nih.gov
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is used to:
Identify the binding mode of the ligand in the active site.
Understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Screen virtual libraries of compounds to identify potential new hits.
For this compound, docking studies could reveal that the 4-amine group forms a critical hydrogen bond with a key residue in the active site, while the trifluoromethoxy group is situated in a hydrophobic pocket.
The following table summarizes a hypothetical docking result for this compound with a protein target.
| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |
| Hydrogen Bond | 4-Amine (H) | Ser152 (O) | 2.1 |
| Hydrophobic | 6-Trifluoromethoxy | Val101, Leu104 | - |
| Halogen Bond | 2-Chloro | Gly150 (O) | 3.2 |
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations can be used to:
Assess the stability of the docked pose.
Calculate the binding free energy of the ligand.
Study conformational changes in the protein upon ligand binding.
An MD simulation of the this compound-protein complex could confirm the stability of the key hydrogen bond identified in the docking study and provide a more accurate estimation of the binding affinity.
Role As a Versatile Synthetic Intermediate
Precursor for the Synthesis of Advanced Heterocyclic Systems
The unique arrangement of functional groups in 2-chloro-6-(trifluoromethoxy)pyridin-4-amine makes it an ideal starting material for the construction of more complex heterocyclic structures, particularly fused-ring systems.
The reactivity of the 2-chloro and 4-amino substituents on the pyridine (B92270) ring enables its participation in annulation and cyclization reactions, leading to the formation of bicyclic and polycyclic heterocyclic systems. These reactions are crucial for creating novel molecular scaffolds. For instance, the amino group can act as a nucleophile to initiate intramolecular cyclization, while the chlorine atom provides a site for substitution or metal-catalyzed cross-coupling reactions that can precede a cyclization step.
The general strategy for such reactions often involves a tandem condensation followed by an intramolecular ring closure. For example, a protocol for creating 5,6-fused 2-pyridone ring systems has been developed using a tandem condensation of propiolamide and cyclic β-ketomethyl esters nih.gov. This highlights the potential for developing efficient synthetic tactics to construct fused pyridone ring systems from appropriately substituted pyridines.
| Fused Ring System Example | General Reaction Type | Key Intermediates | Potential Application |
| Pyrido[1,2-c]pyrimidine | Ring-closing cyclization | 2-amino-6-chloropyridine derivatives | Antibacterial agents |
| 5,6-fused 2-pyridones | Tandem condensation and intramolecular cyclization | Substituted aminopyridines and β-ketoesters | Bioactive natural product synthesis |
| Isoxazolo[4,5-b]pyridines | Intramolecular nucleophilic substitution | 2-chloro-3-nitropyridines | Synthesis of novel heterocyclic scaffolds |
The functional groups of this compound allow for straightforward derivatization to produce a variety of biologically active scaffolds. The amino group can be acylated, alkylated, or used in condensation reactions, while the chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions.
For example, 2-aminopyridine derivatives are known precursors for a wide range of biologically active molecules. The simple design of 2-aminopyridine allows for the synthesis of single products with minimal side reactions, which is advantageous in drug discovery programs rsc.org. The trifluoromethoxy group in the target compound can further enhance biological activity and improve pharmacokinetic properties due to its unique electronic effects and lipophilicity.
Research on related compounds has shown that 6-chloro-pyridin-2-yl-amine derivatives can be synthesized and exhibit antibacterial and antifungal activities researchgate.net. Similarly, the synthesis of novel bioactive compounds from 2-chloro-5-(hydrazinylmethyl)pyridine by reaction with various aromatic aldehydes has been explored, with preliminary results showing potential antimicrobial and anti-malarial effects researchgate.net. These examples underscore the potential of this compound as a scaffold for developing new bioactive molecules.
| Derivative Type | Synthetic Transformation | Potential Biological Activity |
| N-Acyl derivatives | Acylation of the amino group | Antimicrobial, Antifungal |
| N-Alkyl derivatives | Alkylation of the amino group | Varied, depending on the alkyl group |
| Hydrazone derivatives | Condensation with aldehydes/ketones | Antimicrobial, Anti-malarial |
| Cross-coupled products | Suzuki, Buchwald-Hartwig, or other cross-coupling at the chlorine | Kinase inhibitors, GPCR modulators |
Building Block in Medicinal Chemistry Research
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound makes it a particularly interesting building block for the design and synthesis of novel therapeutic agents.
The trifluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets. The chlorine atom provides a handle for further synthetic modifications, allowing for the exploration of structure-activity relationships. The amino group can act as a hydrogen bond donor or be further functionalized to interact with specific residues in a protein's active site.
The utility of functionalized pyridine scaffolds is well-documented. For instance, 2-chloro-6-cyanopyridine is used in the synthesis of compounds with potential anti-cancer, anti-inflammatory, and antiviral properties nbinno.com. By strategically reacting the chloro or cyano group, medicinal chemists can introduce various substituents to fine-tune the biological activity of the resulting pyridine derivatives nbinno.com. This same principle applies to this compound, where the trifluoromethoxy group offers a different set of physicochemical properties compared to a cyano group.
This compound can be strategically incorporated into larger and more complex molecules as a key recognition element or as a scaffold to orient other functional groups. Its rigid aromatic structure can serve as a central core to which other pharmacophoric groups are attached.
For example, related trifluoromethylpyridine derivatives have been used as key intermediates in the synthesis of various agrochemicals and pharmaceuticals nih.gov. The synthesis of these complex molecules often involves the stepwise addition of other fragments to the pyridine core. The reactivity of the chlorine atom in this compound makes it suitable for use in fragment-based drug discovery, where it can be coupled with other fragments to build larger, more potent molecules.
The use of 2-chloro-4-(trifluoromethyl)pyridine in the synthesis of 4,4′-bis(trifluoromethyl)-2,2′-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene demonstrates how such building blocks can be used to create larger, more complex structures with specific applications .
Application in Agrochemical and Materials Science Research
Beyond pharmaceuticals, trifluoromethyl- and trifluoromethoxy-substituted pyridines have found significant applications in agrochemical research. The trifluoromethyl group is present in over 40% of all fluorine-containing pesticides on the market nih.gov. These groups can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides.
While specific applications of this compound in agrochemicals are not widely reported, its structural similarity to known agrochemicals suggests its potential in this area. For example, 2-chloro-6-trichloromethyl pyridine is a key intermediate for a wide range of pesticides agropages.comtcichemicals.com. The trifluoromethoxy group in the target compound could offer advantages in terms of biological activity and environmental degradation profile.
In materials science, highly fluorinated organic molecules are of interest for their unique electronic and physical properties. While there is currently limited information on the use of this compound in materials science, its properties suggest potential applications in areas such as organic electronics or as a component in specialty polymers.
| Application Area | Potential Role of this compound | Related Compounds and Their Uses |
| Agrochemicals | Intermediate for novel herbicides, insecticides, or fungicides | 2-chloro-6-trichloromethyl pyridine (intermediate for pesticides), Fluazifop-butyl (herbicide) |
| Materials Science | Building block for specialty polymers or functional materials | Fluorinated pyridines in organic electronics |
Synthesis of New Crop Protection Agents (e.g., Fungicides, Insecticides, Herbicides)
Fluorinated pyridine compounds, particularly those containing trifluoromethyl (-CF3) groups, are a well-established and highly significant class of intermediates in the agrochemical industry. nih.govjst.go.jpresearchgate.net The inclusion of fluorine-containing substituents can enhance the biological activity, metabolic stability, and lipophilicity of the final active ingredient, leading to more effective pesticides. researchoutreach.org Numerous commercial agrochemicals are synthesized from trifluoromethylpyridine building blocks. nih.govjst.go.jpresearchgate.net
However, specific research detailing the use of this compound as a direct precursor for the synthesis of novel fungicides, insecticides, or herbicides is not readily found in the surveyed literature. While the structural motifs are similar to those in widely used trifluoromethylpyridine intermediates, nih.govresearchoutreach.org concrete examples and associated efficacy data for compounds derived from this specific trifluoromethoxy analogue are not currently documented. The development of new active ingredients is a lengthy process, and it is possible that this compound is the subject of ongoing proprietary research that is not yet public.
Development of Functional Materials and Polymers with Tailored Properties
The incorporation of fluorinated and heterocyclic moieties into polymers and functional materials is a strategy used to impart specific properties such as thermal stability, chemical resistance, and unique electronic or optical characteristics. Pyridine-containing polymers, for example, have been investigated for various applications.
As with its application in agrochemicals, there is a notable lack of specific examples in the scientific literature demonstrating the use of this compound in the synthesis of functional materials or polymers. The amine functional group on the molecule provides a reactive handle that could, in principle, be used for polymerization reactions or for grafting onto other material surfaces. However, published studies detailing such applications for this particular compound could not be identified. Research in the field of functional materials often focuses on monomers that can be readily polymerized to create materials with desirable bulk properties, but the utility of this compound for these purposes has not been reported.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-chloro-6-(trifluoromethoxy)pyridin-4-amine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate intermediates are used to protect the amine group during synthesis. Reaction optimization involves adjusting temperature, solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd for cross-coupling). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating high-purity products. LC-MS and H-NMR are used to monitor reaction progress and confirm intermediates .
- Data Example :
| Step | Reagents/Conditions | Yield | Key Characterization (NMR/LC-MS) |
|---|---|---|---|
| Amine protection | Boc₂O, DMAP, THF | 97% | H-NMR: δ 1.47 (s, 9H, tert-butyl) |
| Deprotection | TFA, DCM | >98% | LC-MS: m/z 235 (M+H)+ |
Q. How is the structure of this compound confirmed using spectroscopic methods?
- Methodology :
- H/C-NMR : Assign peaks based on substituent effects. The trifluoromethoxy group ( ~120–125 ppm) and pyridine ring protons ( ~6.5–8.5 ppm) are diagnostic .
- HRMS : Validate molecular formula (e.g., C₆H₄ClF₃N₂O requires m/z 212.9967). Discrepancies >2 ppm suggest impurities or incorrect assignments .
Q. What physicochemical properties influence experimental design (e.g., solubility, stability)?
- Solubility : Poor in water; use DMSO or DCM for dissolution. Stability tests (TGA/DSC) show decomposition >200°C, requiring inert storage.
- Hygroscopicity : The trifluoromethoxy group may attract moisture; store under argon .
Advanced Research Questions
Q. How can synthetic byproducts or low yields be addressed through mechanistic analysis?
- Root Cause : Competing pathways (e.g., elimination vs. substitution). For example, chloride displacement by trifluoromethoxy groups may form regioisomers.
- Optimization :
- Kinetic Control : Lower reaction temperatures favor desired pathway.
- Catalyst Screening : Pd-based catalysts improve selectivity in cross-couplings .
- In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation to adjust conditions dynamically .
Q. How is this compound utilized as a building block for bioactive molecules?
- Case Study : In drug discovery, it serves as a core for kinase inhibitors or antimicrobial agents. For instance, derivatives of this compound were used to develop PqsR inverse agonists, enhancing tobramycin efficacy against Pseudomonas aeruginosa biofilms .
- Structural Modifications :
- Amine Functionalization : Introduce alkyl/acyl groups via reductive amination.
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to diversify the pyridine ring .
Q. What challenges arise in crystallographic analysis, and how are they resolved?
- Challenges : Poor crystal growth due to flexible substituents (e.g., trifluoromethoxy).
- Solutions :
- Crystallization Screens : Use vapor diffusion (e.g., hexane/EtOAc mixtures).
- Software Tools : SHELX suite refines structures using intensity data. For twinned crystals, SHELXL handles pseudo-merohedral twinning via HKLF5 .
- Example : A related pyrimidin-4-amine derivative yielded a monoclinic crystal system () with R-factor = 0.034.
Q. How are contradictions in biological activity data resolved (e.g., in vitro vs. in vivo results)?
- Case Study : If in vitro assays show potent enzyme inhibition but in vivo efficacy is low, consider:
- Metabolic Stability : Test hepatic microsome stability (e.g., CYP450 metabolism).
- Solubility/Bioavailability : Formulate with cyclodextrins or PEGylation .
Methodological Best Practices
- Spectral Interpretation : Use databases (SDBS) and computational tools (Gaussian) to predict NMR shifts .
- Crystallography : Validate SHELX-refined structures with PLATON checks (e.g., ADDSYM for missed symmetry) .
- Bioactivity Testing : Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀/EC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
